molecular formula C12H26 B14555092 2,4-Dimethyl-3-(propan-2-yl)heptane CAS No. 62185-41-5

2,4-Dimethyl-3-(propan-2-yl)heptane

Cat. No.: B14555092
CAS No.: 62185-41-5
M. Wt: 170.33 g/mol
InChI Key: MWVRZCOXSIAHLW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-(propan-2-yl)heptane is a branched hydrocarbon belonging to the class of alkanes. It is a non-polar compound with the molecular formula C12H26. This compound is characterized by its branched structure, which includes a heptane backbone with methyl and isopropyl substituents. Branched hydrocarbons like this compound are known for their unique physical and chemical properties compared to their straight-chain counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-(propan-2-yl)heptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize petroleum fractions and involve the use of zeolite catalysts to achieve the desired branching in the hydrocarbon chain. The process is carried out at high temperatures (400°C to 600°C) and pressures (10-20 atm) to facilitate the formation of branched alkanes .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-(propan-2-yl)heptane undergoes various chemical reactions typical of alkanes, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, and heat.

    Substitution: Cl2, Br2, UV light, or heat.

    Combustion: O2, ignition source.

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Substitution: Alkyl halides.

    Combustion: CO2 and H2O.

Scientific Research Applications

2,4-Dimethyl-3-(propan-2-yl)heptane has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.

    Biology: Investigated for its potential effects on biological membranes and lipid interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the formulation of lubricants and fuels.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-(propan-2-yl)heptane primarily involves its interaction with other molecules through van der Waals forces. As a non-polar compound, it can dissolve non-polar substances and disrupt hydrophobic interactions in biological systems. Its molecular targets include lipid bilayers and hydrophobic pockets in proteins, where it can alter membrane fluidity and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylheptane
  • 3-Ethyl-2,4-dimethylheptane
  • 2,2,4,5,5-Pentamethylheptane
  • 4-Ethyl-3-methylheptane

Uniqueness

2,4-Dimethyl-3-(propan-2-yl)heptane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles. This uniqueness makes it valuable for studying structure-property relationships in hydrocarbons .

Properties

CAS No.

62185-41-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4-dimethyl-3-propan-2-ylheptane

InChI

InChI=1S/C12H26/c1-7-8-11(6)12(9(2)3)10(4)5/h9-12H,7-8H2,1-6H3

InChI Key

MWVRZCOXSIAHLW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C(C)C)C(C)C

Origin of Product

United States

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